

Application Notes and Protocols for CE-245677 in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of **CE-245677**, a potent, orally bioavailable, and reversible dual inhibitor of Tie2 and Tropomyosin receptor kinase (Trk) A and B.[1] The information collated herein is intended to guide the design and execution of in vivo studies in animal models for oncology and pain research. Due to the discontinuation of **CE-245677** in early clinical development, publicly available data on its preclinical use is limited.[2][3] Therefore, this document combines specific information on **CE-245677** with established protocols for similar kinase inhibitors to provide a practical guide for researchers.

Overview of CE-245677

CE-245677 is a small molecule inhibitor with high affinity for Tie2, TrkA, and TrkB kinases. In preclinical studies, it has demonstrated efficacy in various cancer and pain models.[2][4] However, its development was halted in Phase I clinical trials due to central nervous system (CNS) adverse events, including cognitive deficits and sleep disturbances.[4] These side effects were associated with significant CNS Trk receptor occupancy, highlighting a key consideration for dose-escalation studies in animal models.[4]

Table 1: In Vitro Potency of CE-245677



Target	Cellular IC₅₀ (nM)		
Tie2	4.7		
TrkA/B	1		

Source: MedChemExpress.[1]

Table 2: Pharmacokinetic Profile of CE-245677 in Rats

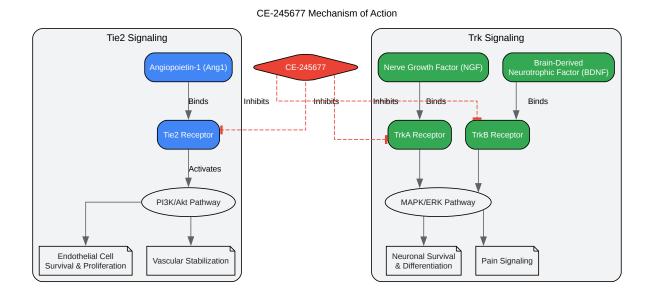
Parameter	Value
Administration Route	Oral
Bioavailability (F)	80%

Source: MedChemExpress.[1]

Signaling Pathways

CE-245677 exerts its biological effects by inhibiting the signaling pathways mediated by Tie2 and Trk receptors.





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Caption: **CE-245677** inhibits Tie2 and Trk receptor signaling pathways.

Dosage and Administration in Animal Models

While specific dosages for **CE-245677** in various animal models are not readily available in published literature, the following tables provide representative dosing information based on preclinical studies of other Tie2 and Trk inhibitors. Researchers should perform dose-finding studies to determine the optimal therapeutic window for their specific model, paying close attention to potential CNS-related side effects at higher doses.

Table 3: Representative Dosage and Administration for Oncology Models (Xenografts)



Animal Model	Tumor Type	Administr ation Route	Vehicle	Dosage Range (mg/kg/da y)	Dosing Frequenc y	Study Duration
Mouse (Nude)	Glioblasto ma	Oral Gavage	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	10 - 50	Once or twice daily	21-28 days
Mouse (SCID)	Breast Cancer	Oral Gavage	0.5% Methylcellu lose	25 - 75	Once daily	Until tumor endpoint
Rat (Fischer)	Colon Carcinoma	Oral Gavage	Corn Oil	10 - 40	Once daily	14-21 days

Table 4: Representative Dosage and Administration for Pain Models

Animal Model	Pain Model	Administrat ion Route	Vehicle	Dosage Range (mg/kg)	Dosing Schedule
Rat (Sprague- Dawley)	Inflammatory (CFA- induced)	Oral Gavage	10% DMSO, 90% Corn Oil	10 - 100	Single dose or daily for 3- 5 days
Mouse (C57BL/6)	Neuropathic (SNI)	Oral Gavage	2% DMSO, 30% PEG300, 5% Tween-80, 63% Saline	20 - 80	Daily for 7-14 days
Rat (Wistar)	Post- operative	Oral Gavage	0.5% CMC- Na in water	15 - 60	Single dose prior to incision



Experimental Protocols

The following are detailed protocols for the administration of **CE-245677** in common preclinical animal models.

Oral Gavage Formulation Preparation

Objective: To prepare a homogenous and stable formulation of **CE-245677** for oral administration.

Materials:

- CE-245677 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl) or Corn Oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Stock Solution Preparation:
 - Weigh the required amount of CE-245677 powder.
 - Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL).
 - Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.



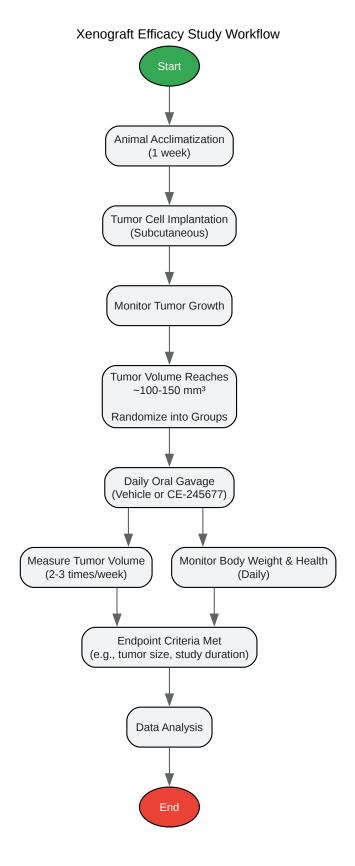
- Working Solution Preparation (Aqueous-based):
 - In a sterile tube, add the required volume of the DMSO stock solution.
 - Add PEG300 (e.g., to a final concentration of 40%) and vortex until the solution is clear.
 - Add Tween-80 (e.g., to a final concentration of 5%) and vortex thoroughly.
 - Add sterile saline to the final desired volume and vortex until a homogenous suspension or solution is formed.
- Working Solution Preparation (Oil-based):
 - In a sterile tube, add the required volume of the DMSO stock solution.
 - Add corn oil to the final desired volume and vortex vigorously to ensure a uniform suspension.

Note: Formulations should be prepared fresh daily. The stability of the formulation under experimental conditions should be determined.

In Vivo Efficacy Study in a Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **CE-245677** in a subcutaneous tumor xenograft model.





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Caption: Workflow for an in vivo xenograft efficacy study.



Protocol:

- Animal Husbandry: Use immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old. House them in a pathogen-free environment with ad libitum access to food and water.
- Tumor Cell Implantation:
 - Harvest cancer cells from culture during the logarithmic growth phase.
 - Resuspend the cells in sterile PBS or Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
 - Inject 100-200 μL of the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the length and width of the tumors with calipers every
 2-3 days.
 - Calculate tumor volume using the formula: (Length x Width²)/2.
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Drug Administration:
 - Administer CE-245677 or vehicle control daily via oral gavage at the predetermined dose.
 - The volume of administration is typically 5-10 mL/kg body weight.
- Efficacy and Toxicity Monitoring:
 - Measure tumor volume 2-3 times per week.
 - Record the body weight of each mouse daily as an indicator of toxicity.
 - Observe the mice for any clinical signs of distress.
- Study Endpoint and Data Analysis:



- The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Analyze the data by comparing the tumor growth inhibition in the treated groups to the control group.

Assessment of Analgesic Efficacy in a Rodent Inflammatory Pain Model

Objective: To evaluate the anti-hyperalgesic effect of **CE-245677** in a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats.

Protocol:

- Induction of Inflammation:
 - Lightly restrain a rat and inject 100 μL of CFA into the plantar surface of one hind paw.
- Baseline Pain Assessment:
 - Before CFA injection and drug administration, measure the baseline paw withdrawal threshold to a thermal or mechanical stimulus (e.g., using a plantar test apparatus or von Frey filaments).
- Drug Administration:
 - At a predetermined time after CFA injection (e.g., 24 hours), administer CE-245677 or vehicle control orally.
- Post-treatment Pain Assessment:
 - At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess the paw withdrawal threshold.
- Data Analysis:



- Calculate the change in paw withdrawal threshold from baseline for each group.
- Compare the analgesic effect of CE-245677 to the vehicle control.

Conclusion

CE-245677 is a potent dual inhibitor of Tie2 and Trk kinases with demonstrated preclinical efficacy in oncology and pain models. While its clinical development was halted, it remains a valuable tool for preclinical research to explore the roles of Tie2 and Trk signaling in various disease states. The protocols provided here offer a framework for designing and conducting in vivo studies with **CE-245677**. It is imperative for researchers to perform careful dose-escalation studies to identify a therapeutic window that balances efficacy with potential on-target CNS side effects.

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